molecular formula C10H9N3O B3352733 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- CAS No. 50608-24-7

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-

Cat. No.: B3352733
CAS No.: 50608-24-7
M. Wt: 187.20 g/mol
InChI Key: YLVVAWCDANPADI-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- consists of an imidazole ring fused to a quinazoline moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- can be achieved through various synthetic routes. One common method involves the iodine-promoted dual oxidative C(sp3)–H amination of 2-methyl-3-arylquinazolin-4(3H)-ones. This method uses molecular oxygen as a terminal oxidant and proceeds under metal-free conditions, making it an environmentally friendly approach .

Industrial Production Methods: Industrial production of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative C(sp3)–H amination reaction yields 1,4-diarylimidazo[1,5-a]quinazolin-5(4H)-ones .

Scientific Research Applications

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- involves the inhibition of specific molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks, which can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]quinoline

Comparison: Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro- is unique due to its specific fusion of the imidazole and quinazoline rings, which imparts distinct chemical and biological properties. Compared to Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine, it has a different arrangement of nitrogen atoms within the ring system, leading to variations in reactivity and biological activity .

Properties

IUPAC Name

3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-9-6-13-5-7-3-1-2-4-8(7)11-10(13)12-9/h1-4H,5-6H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVVAWCDANPADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C3N1CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435980
Record name Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50608-24-7
Record name Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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